De Novo Synthesis and Pharmacological Applications of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Whitepaper
De Novo Synthesis and Pharmacological Applications of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sterically hindered bi-aryl systems is a proven tactic to achieve target selectivity and favorable pharmacokinetic profiles. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly versatile bi-aryl building block. The presence of an ortho-pyrazole ring restricts bond rotation (enabling the design of stable atropisomers), while the reactive formyl group provides a synthetic handle for downstream cyclization, reductive amination, or olefination.
This whitepaper provides an in-depth technical guide on the physicochemical properties, optimized synthesis protocols, and downstream pharmacological applications of this critical intermediate.
Chemical Identity and Physicochemical Profiling
Understanding the structural parameters of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is crucial for predicting its behavior in cross-coupling reactions and biological systems. The nitrogen atoms on the pyrazole ring serve as excellent hydrogen-bond acceptors, while the para-methyl group on the benzaldehyde core increases the lipophilicity of the resulting scaffolds.
Table 1: Structural and Physicochemical Properties
| Property | Value |
| Compound Name | 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| Molecular Formula | C₁₂H₁₂N₂O[1] |
| Monoisotopic Mass | 200.09496 Da[1] |
| SMILES String | CC1=CC(=C(C=C1)C=O)C2=CC=NN2C[1] |
| InChIKey | YPTZSPXAIZWFIE-UHFFFAOYSA-N[1] |
Table 2: Predicted Mass Spectrometry (MS) Adducts
For analytical validation (LC-MS), the following adducts and their predicted Collision Cross Section (CCS) values are critical for identifying the compound in complex mixtures[1]:
| Adduct | m/z (Mass-to-Charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 201.10224 | 142.4 |
| [M+Na]⁺ | 223.08418 | 153.0 |
| [M+NH₄]⁺ | 218.12878 | 161.3 |
| [M-H]⁻ | 199.08768 | 147.4 |
Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
The most efficient route to synthesize 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and (1-methyl-1H-pyrazol-5-yl)boronic acid[2].
Causality in Experimental Design:
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Catalyst Selection [Pd(dppf)Cl₂ vs. Pd(PPh₃)₄]: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl halides[3].
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Base Selection (Cs₂CO₃ or Na₂CO₃): The base is not merely an acid scavenger; it is required to quaternize the boronic acid into a boronate complex, drastically increasing its nucleophilicity for the transmetalation step[2].
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Microwave Irradiation: Conventional reflux can lead to thermal degradation of the aldehyde. Microwave heating provides uniform superheating, reducing reaction times from 12 hours to 1 hour[2].
Step-by-Step Protocol (Self-Validating Workflow)
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Reagent Preparation & Degassing: In a microwave-safe vial, combine 2-bromo-4-methylbenzaldehyde (1.0 eq) and 1-methyl-1H-pyrazol-5-ylboronic acid (1.2 eq)[2]. Dissolve in a 13:3 mixture of 1,4-Dioxane and Water. Validation Check: Sparge the solution with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
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Catalyst & Base Addition: Add Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq) followed by the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂, 0.1 eq)[3],[2]. Seal the vial immediately under an Argon atmosphere.
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Microwave Irradiation: Heat the stirred mixture in a microwave reactor at 130 °C for exactly 1 hour[2].
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Workup & Filtration: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black (inactive Pd⁰ precipitate)[2]. Validation Check: The filtrate should be clear, indicating successful removal of the heavy metal.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the title compound.
Caption: Mechanistic workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Downstream Pharmacological Applications
The strategic value of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde lies in its ability to be elaborated into complex therapeutic agents across multiple disease areas.
A. Atropisomer D1 Agonists (Neurology)
The discovery of non-catecholamine Dopamine D1 receptor agonists has been a major breakthrough for treating Parkinson's disease and Schizophrenia. Traditional catecholamines suffer from rapid metabolism and cause severe receptor desensitization. By incorporating the sterically hindered 2-(pyrazol-5-yl)phenyl motif, researchers successfully locked the bi-aryl ring system, resulting in stable atropisomers (axial enantiomers)[2]. These atropisomers display robust in vivo activity with significantly reduced β-arrestin recruitment and receptor desensitization[2],[4].
B. Imidazo[1,5-a]pyrimidine Carboxamides (Lysosomal Storage & CNS)
The title compound is a critical precursor for synthesizing substituted imidazo[1,5-a]pyrimidinyl carboxamides. These complex heterocycles are designed to modulate Glucocerebrosidase (GCase)[5]. Mutations in the gene encoding GCase are primary risk factors for Gaucher disease, Parkinson's disease, and diffuse Lewy Body Disease[5]. The aldehyde group of the intermediate is typically condensed with amine derivatives to build the core imidazo-pyrimidine scaffold.
C. GPR40 (FFA1) Agonists (Metabolic Disorders)
In the metabolic space, this intermediate is utilized to synthesize substituted benzothiophenyl derivatives that act as agonists for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[3]. Activation of GPR40 potentiates glucose-dependent insulin secretion, making these derivatives highly potent candidates for the treatment of Type II Diabetes Mellitus[3].
Caption: Divergent pharmacological applications of the bi-aryl intermediate in modern drug discovery.
References
-
PubChemLite Database - 4-methyl-2-(1-methyl-1h-pyrazol-5-yl)benzaldehyde (CID 81793816). National Center for Biotechnology Information. [Link]
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Davoren, J. E., et al. (2018). Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization. Journal of Medicinal Chemistry, 61(24), 11384-11397. ACS Publications.[Link]
- Skerlj, R. T., et al. (2017).Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders.
- Meegalla, S. K., et al. (2018).Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes. United States Patent and Trademark Office (US10106553B2).
Sources
- 1. PubChemLite - 4-methyl-2-(1-methyl-1h-pyrazol-5-yl)benzaldehyde (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 4. Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents [patents.google.com]
